Comparative VAP-1/SSAO Inhibitory Activity vs. Related Amino Alcohol Scaffold
The compound demonstrates measurable inhibitory activity against Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO). When compared to a structurally related but more complex amino alcohol derivative (BDBM128993), the target compound (R)-1-(benzylamino)-3-(benzyloxy)propan-2-ol (BDBM50435707) shows a 4.7-fold lower potency against rat VAP-1 but a striking 406-fold lower activity against human VAP-1 [1][2]. This dramatic species-specific difference in inhibitory profile is a critical consideration for researchers planning to use rodent models before transitioning to human target studies.
| Evidence Dimension | Inhibition of VAP-1/SSAO enzyme activity (IC50) |
|---|---|
| Target Compound Data | Rat VAP-1: 150 nM; Human VAP-1: 13,000 nM (13 µM) |
| Comparator Or Baseline | Comparator (BDBM128993): Rat VAP-1: 9.8 nM; Human VAP-1: 32 nM |
| Quantified Difference | Target compound is 15.3-fold less potent than comparator against rat VAP-1 and 406-fold less potent against human VAP-1. |
| Conditions | Radiochemical-enzymatic assay using 14C-benzylamine as substrate, expressed in CHO cells. Preincubation: 20-30 min. |
Why This Matters
Understanding this specific inhibitory fingerprint is essential for selecting the appropriate chemical tool for target validation in different species and for interpreting efficacy data in rodent models versus human cell-based assays.
- [1] BindingDB. BDBM50435707 (CHEMBL2392120). Affinity Data: IC50 150 nM for rat VAP-1 and 13,000 nM for human VAP-1. View Source
- [2] BindingDB. BDBM128993 (US8802679, 69). Affinity Data: IC50 9.8 nM for rat VAP-1 and 32 nM for human VAP-1. View Source
